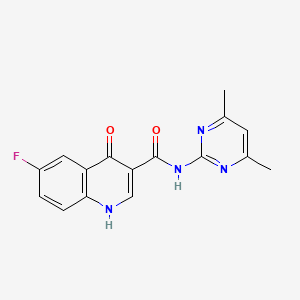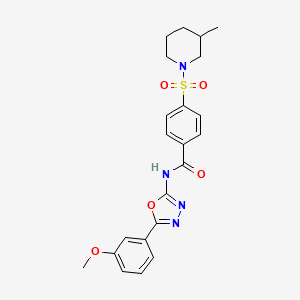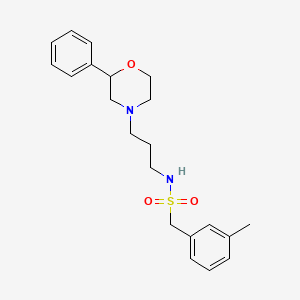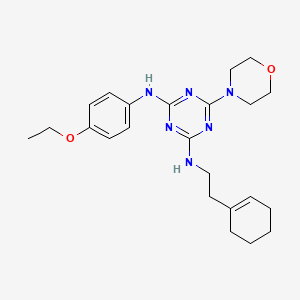
N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, commonly known as DMFQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. DMFQ belongs to the class of quinoline derivatives and has been extensively studied for its potential use as an anticancer agent.
科学的研究の応用
Antibacterial Applications
A class of compounds, including derivatives similar to N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, has been explored for their potent antibacterial properties. For instance, Johnson et al. (1989) synthesized 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines with significant inhibition and specificity for Escherichia coli dihydrofolate reductase, showcasing broad-spectrum antibacterial activity (Johnson, Rauchman, Baccanari, & Roth, 1989). Similarly, Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues demonstrating considerable in vitro antimicrobial and antitubercular activities (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Anticancer Applications
Research into compounds with structures akin to N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has yielded promising anticancer agents. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating potential anticancer properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, Bu et al. (2001) developed 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives with cationic side chains, exhibiting considerable cytotoxic activity against colon tumors in mice, suggesting a potential for cancer treatment (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Radioligand Applications for Imaging
Matarrese et al. (2001) labeled novel quinoline-2-carboxamide derivatives with carbon-11 as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET), illustrating the compound's application in medical imaging (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, & Fazio, 2001).
Fluorescence Studies for Biochemical Applications
Meng et al. (2012) synthesized p-hydroxycinnamic acid amides, including derivatives structurally related to N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, to study their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies, demonstrating the compound's utility in biochemical research (Meng, Zhu, Zhao, Yu, & Lin, 2012).
将来の方向性
The future directions for research on N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c1-8-5-9(2)20-16(19-8)21-15(23)12-7-18-13-4-3-10(17)6-11(13)14(12)22/h3-7H,1-2H3,(H,18,22)(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFIIEVTTDHAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2604650.png)




![N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2604657.png)




![N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide](/img/structure/B2604663.png)

![1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2604671.png)